Methyl-(2-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl-(2-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl-(2-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl-(2-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-(2-(pyrrolidin-3-yl)ethyl)carbamate
- tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
Uniqueness
Methyl-(2-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-pyrrolidin-3-ylethyl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)8-6-10-5-7-13-9-10/h10,13H,5-9H2,1-4H3 |
InChI Key |
ZOIYJRFJBWHNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1CCNC1 |
Origin of Product |
United States |
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